molecular formula C10H10N2O2S2 B13681253 Ethyl 2'-Methyl-[2,4'-bithiazole]-4-carboxylate CAS No. 174223-30-4

Ethyl 2'-Methyl-[2,4'-bithiazole]-4-carboxylate

Cat. No.: B13681253
CAS No.: 174223-30-4
M. Wt: 254.3 g/mol
InChI Key: FHGMNWOUMCGLTE-UHFFFAOYSA-N
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Description

Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate is an organic compound belonging to the bithiazole family Bithiazoles are heterocyclic compounds containing two thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate typically involves the condensation of appropriate thiazole derivatives. One common method includes the reaction of 2-methylthiazole with ethyl bromoacetate under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the bithiazole ring.

Industrial Production Methods

Industrial production of Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bithiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazoline derivatives.

Scientific Research Applications

Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex bithiazole derivatives.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate involves its interaction with specific molecular targets. The bithiazole core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-1,3-dioxolane-2-acetate
  • Ethyl 2-(methylamino)acetate
  • Ethyl 2-methylacetoacetate

Uniqueness

Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate is unique due to its bithiazole core, which imparts distinct chemical and biological properties

Properties

CAS No.

174223-30-4

Molecular Formula

C10H10N2O2S2

Molecular Weight

254.3 g/mol

IUPAC Name

ethyl 2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H10N2O2S2/c1-3-14-10(13)8-5-16-9(12-8)7-4-15-6(2)11-7/h4-5H,3H2,1-2H3

InChI Key

FHGMNWOUMCGLTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CSC(=N2)C

Origin of Product

United States

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